molecular formula C12H17NO3 B13827151 N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide

N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide

Cat. No.: B13827151
M. Wt: 223.27 g/mol
InChI Key: KLMHLENUULHYCR-UHFFFAOYSA-N
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Description

N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is a chemical compound with a unique structure that includes both hydroxyl and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide typically involves the reaction of 2,6-dihydroxy-3-(2-methyl-2-propanyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Quinones are formed as major products.

    Reduction: Amines are the primary products.

    Substitution: Halogenated derivatives are obtained.

Scientific Research Applications

N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,6-Dihydroxyphenyl]acetamide
  • N-[2,6-Dihydroxy-3-methylphenyl]acetamide
  • N-[2,6-Dihydroxy-3-ethylphenyl]acetamide

Uniqueness

N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is unique due to the presence of the 2-methyl-2-propanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(3-tert-butyl-2,6-dihydroxyphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-7(14)13-10-9(15)6-5-8(11(10)16)12(2,3)4/h5-6,15-16H,1-4H3,(H,13,14)

InChI Key

KLMHLENUULHYCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1O)C(C)(C)C)O

Origin of Product

United States

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